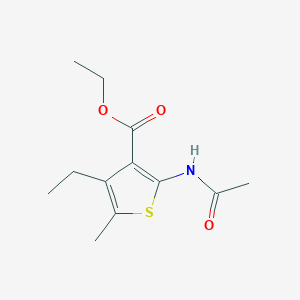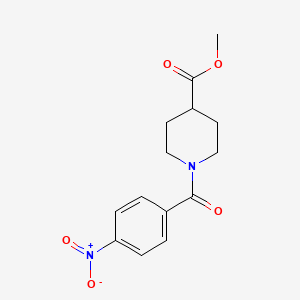![molecular formula C14H16N4O2 B5704034 2-[4-(2-methyl-3-furoyl)-1-piperazinyl]pyrimidine](/img/structure/B5704034.png)
2-[4-(2-methyl-3-furoyl)-1-piperazinyl]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(2-methyl-3-furoyl)-1-piperazinyl]pyrimidine is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound is also known as MFP or MFP-3 and is a member of the pyrimidine family of compounds. In
Aplicaciones Científicas De Investigación
MFP-3 has been the subject of scientific research due to its potential applications in the field of medicine. It has been found to have anti-inflammatory, analgesic, and anticonvulsant properties. MFP-3 has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. In addition, MFP-3 has been found to have antimicrobial properties and has been studied for its potential use as an antimicrobial agent.
Mecanismo De Acción
The mechanism of action of MFP-3 is not fully understood, but it is thought to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine and serotonin. MFP-3 has also been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
MFP-3 has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis. MFP-3 has also been found to have anticonvulsant effects in animal models of epilepsy. In addition, MFP-3 has been found to have antimicrobial activity against a range of bacterial and fungal pathogens.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MFP-3 has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its chemical structure is well understood. MFP-3 is also stable under a range of conditions, making it suitable for use in a variety of experiments. However, MFP-3 has some limitations for lab experiments. It is not water-soluble, which can make it difficult to work with in aqueous solutions. In addition, MFP-3 has not been extensively studied in human clinical trials, so its safety and efficacy in humans are not well established.
Direcciones Futuras
There are several future directions for research on MFP-3. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. Another area of interest is its potential use as an antimicrobial agent. Further studies are needed to fully understand the mechanism of action of MFP-3 and its potential applications in medicine.
Métodos De Síntesis
MFP-3 can be synthesized using a multistep process that involves the reaction of 2-methyl-3-furoic acid with piperazine and 2-chloro-4,6-dimethoxypyrimidine. The resulting product is then purified using chromatography techniques. The synthesis method of MFP-3 has been optimized over the years to improve the yield and purity of the compound.
Propiedades
IUPAC Name |
(2-methylfuran-3-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c1-11-12(3-10-20-11)13(19)17-6-8-18(9-7-17)14-15-4-2-5-16-14/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVQPMZBUNIYYON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methylfuran-3-yl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[2-(4-chlorophenoxy)acetyl]cyclohexanecarbohydrazide](/img/structure/B5703969.png)

![6-(2-chlorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5703978.png)
![3-[(4-chlorophenyl)thio]-N-(2-phenylethyl)propanamide](/img/structure/B5703981.png)
![2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5703987.png)
![4-[(4-phenoxybenzoyl)amino]benzoic acid](/img/structure/B5704007.png)

![N-(2-fluorophenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5704016.png)

![5-[(2-chlorophenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5704031.png)
![N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}propanamide](/img/structure/B5704040.png)
![N-({5-[(4-bromo-2-chlorophenoxy)methyl]-2-furyl}methylene)-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5704046.png)